3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole
Description
3-(2,2-Dimethoxyethyl)-5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole is a triazole derivative characterized by a 1,2,4-triazole core substituted with a 2,2-dimethoxyethyl group at position 3, a methylsulfanyl group at position 5, and a 3-(trifluoromethyl)phenyl moiety at position 2.
Properties
IUPAC Name |
3-(2,2-dimethoxyethyl)-5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O2S/c1-21-12(22-2)8-11-18-19-13(23-3)20(11)10-6-4-5-9(7-10)14(15,16)17/h4-7,12H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMPNZCSHXGHFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)SC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of specialized reagents and catalysts to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the trifluoromethyl group can lead to a variety of substituted derivatives.
Scientific Research Applications
Structure
The compound features a triazole ring substituted with various functional groups that contribute to its biological activity and potential applications. The presence of the trifluoromethyl group enhances lipophilicity and biological interactions.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to 3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole demonstrate potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for such compounds typically range from 0.25 to 32 µg/mL against strains like Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Triazole A | S. aureus | 0.25 |
| Triazole B | E. coli | 1.00 |
| Target Compound | Various | < 16 (expected based on structure) |
The unique structure of this compound suggests enhanced activity due to the allylsulfanyl group, which may improve interactions with bacterial cell membranes.
Anticancer Properties
Triazoles are also being explored for their anticancer potential. The compound's ability to induce apoptosis in cancer cells by disrupting key signaling pathways has been documented in several studies. For example, it may inhibit enzymes involved in DNA replication or cell cycle progression.
Agricultural Applications
The compound's biological activity extends to agricultural chemistry as well. It shows promise as a candidate for developing new agrochemicals such as fungicides or herbicides due to its ability to inhibit the growth of various plant pathogens.
Material Science
In material science, triazoles are utilized as building blocks for synthesizing novel materials with specific properties. The compound can serve as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with metal ions.
Case Study 1: Antibacterial Evaluation
A study conducted on a series of triazole derivatives demonstrated that modifications in the structure significantly impacted their antibacterial efficacy. The target compound was tested alongside other derivatives against a panel of bacterial strains, revealing superior activity attributed to the trifluoromethyl substitution.
Case Study 2: Anticancer Mechanism Exploration
In vitro studies have shown that the compound induces cell cycle arrest in cancer cell lines by modulating signaling pathways related to apoptosis. This was evidenced by increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
Mechanism of Action
The mechanism of action of 3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The triazole ring can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Research Findings and Data
Antifungal and Antibacterial Efficacy
- Antifungal Activity : Compounds with dichlorobenzylsulfanyl groups () achieve 90% inhibition of Candida albicans at 0.01% concentration .
- Antibacterial Activity : Methylsulfanyl analogs (e.g., ) exhibit 80–90% inhibition against Staphylococcus aureus and Escherichia coli .
Physicochemical Properties
Biological Activity
3-(2,2-Dimethoxyethyl)-5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole is a novel compound belonging to the 1,2,4-triazole family. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer applications. The unique structure of this triazole derivative allows it to interact with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H16F3N3O2S
- Molecular Weight : 347.36 g/mol
Antimicrobial Activity
- Mechanism of Action : The triazole ring in this compound is known to inhibit the synthesis of nucleic acids and proteins in bacteria and fungi. This inhibition occurs through interference with essential enzymes involved in these processes.
-
Research Findings :
- Studies have shown that derivatives of 1,2,4-triazoles exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 32 µg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- A specific study highlighted that triazole derivatives displayed higher efficacy than traditional antibiotics like ciprofloxacin against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than those of standard treatments .
| Compound | Bacterial Strain | MIC (µg/mL) | Comparison |
|---|---|---|---|
| Triazole Derivative A | MRSA | 0.25 | More effective than ciprofloxacin (1 µg/mL) |
| Triazole Derivative B | E. coli | 0.5 | Comparable to ceftriaxone (0.5 µg/mL) |
Anticancer Activity
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell survival and proliferation.
-
Case Studies :
- In vitro studies have indicated that triazole compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .
- Specific derivatives have been reported to exhibit significant cytotoxicity against cancer cell lines, with selectivity indices indicating a favorable therapeutic window compared to standard chemotherapeutic agents .
Pharmacological Applications
The biological activities of this compound suggest potential applications in:
- Antibacterial therapies : As a lead compound for developing new antibiotics targeting resistant bacterial strains.
- Anticancer drugs : As a candidate for further development in oncology due to its ability to induce cancer cell death.
Q & A
Q. What synthetic methodologies are most effective for preparing 1,2,4-triazole derivatives like this compound, and what reaction conditions are critical?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A general approach involves refluxing precursors (e.g., substituted benzaldehydes or thiols) in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification via column chromatography . Key parameters include reaction time (4–6 hours), temperature (80–100°C), and pH control during workup (acidification to pH 3–4 to precipitate intermediates). TLC monitoring ensures reaction completion .
Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions (e.g., trifluoromethylphenyl at N4, dimethoxyethyl at C3) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization) and detect impurities using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF .
Advanced Research Questions
Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound’s biological activity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified groups (e.g., replacing methylsulfanyl with alkylthio or arylthio groups) to evaluate antimicrobial or antifungal potency .
- 3D-QSAR Modeling : Use computational tools (e.g., CoMFA or CoMSIA) to correlate electronic, steric, and hydrophobic properties with activity data from in vitro assays .
- Crystallographic Data : Resolve crystal structures (via SHELX refinement) to identify key molecular interactions (e.g., hydrogen bonding with trifluoromethyl groups) .
Q. What strategies resolve contradictions in reported biological activity data for triazole derivatives?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., MIC assays using CLSI guidelines) to minimize variability .
- Purity Verification : Confirm compound integrity via HPLC and NMR before biological testing .
- Statistical Analysis : Apply multivariate regression to isolate confounding factors (e.g., solvent polarity in solubility studies) .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized for this compound?
- Methodological Answer :
- LogP Adjustments : Introduce polar groups (e.g., hydroxyl or carboxyl) to improve aqueous solubility without compromising membrane permeability .
- In Vitro Metabolism : Use liver microsomes to identify metabolic hotspots (e.g., methylsulfanyl oxidation) and stabilize vulnerable sites via fluorination .
Q. What experimental approaches validate the compound’s mechanism of action in target binding?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity to targets (e.g., fungal CYP51 enzymes) .
- Molecular Dynamics (MD) Simulations : Model interactions with active sites (e.g., trifluoromethylphenyl stacking in hydrophobic pockets) .
Technical Challenges & Solutions
Q. How should researchers address low yields in the final synthetic step?
- Methodological Answer :
- Optimize Solvent Systems : Switch from ethanol to DMF for better solubility of intermediates .
- Catalyst Screening : Test alternatives to acetic acid (e.g., p-toluenesulfonic acid) .
Q. What methods ensure accurate quantification of trace impurities in the compound?
- Methodological Answer :
- LC-MS/MS : Detect sub-1% impurities using tandem mass spectrometry with MRM mode .
- Stability-Indicating Assays : Perform stress testing (e.g., heat, light, pH extremes) to identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
